[5-(Methoxycarbonyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyridin-3-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[5-(Methoxycarbonyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyridin-3-yl]acetic acid: is a complex organic compound with a unique structure that includes a tetrahydropyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [5-(Methoxycarbonyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyridin-3-yl]acetic acid typically involves multi-step organic reactions. One common method includes the condensation of a suitable pyridine derivative with an ester, followed by cyclization and subsequent functional group modifications. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure the desired product yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where functional groups on the tetrahydropyridine ring are replaced by other nucleophiles, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of new materials and catalysts.
Biology: In biological research, [5-(Methoxycarbonyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyridin-3-yl]acetic acid is studied for its potential effects on cellular processes and its role in metabolic pathways.
Medicine: This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its unique structure allows for the exploration of novel drug candidates targeting specific biological pathways.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and other advanced materials.
Mechanism of Action
The mechanism of action of [5-(Methoxycarbonyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyridin-3-yl]acetic acid involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or modulator, affecting various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- [5-(Methoxycarbonyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyridin-3-yl]propionic acid
- [5-(Methoxycarbonyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyridin-3-yl]butyric acid
Comparison: Compared to similar compounds, [5-(Methoxycarbonyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyridin-3-yl]acetic acid is unique due to its specific acetic acid moiety, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-(5-methoxycarbonyl-6-methyl-2-oxo-3,4-dihydro-1H-pyridin-3-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO5/c1-5-7(10(15)16-2)3-6(4-8(12)13)9(14)11-5/h6H,3-4H2,1-2H3,(H,11,14)(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNGNFPGBXLKGDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CC(C(=O)N1)CC(=O)O)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.